5-Bromo-1-isopropyl-1H-imidazole
Overview
Description
5-Bromo-1-isopropyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Imidazole compounds have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific chemical structure and the target they interact with. Generally, they can inhibit or activate their target, leading to a change in the biological function .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and other activities, indicating that they can interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure. Some imidazole compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The result of the action of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds are used in the treatment of various diseases due to their wide range of biological activities .
Action Environment
The action environment can influence the efficacy and stability of imidazole compounds. Factors such as pH, temperature, and the presence of other substances can affect the activity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-isopropyl-1H-imidazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 1-isopropyl-1H-imidazole-4-carboxaldehyde with a brominating agent can lead to the formation of this compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products Formed
Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-1-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1-isopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
5-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
Uniqueness
5-Bromo-1-isopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer specific reactivity and potential biological activity. The combination of these substituents can enhance the compound’s utility in various applications, making it a valuable compound for research and development.
Biological Activity
5-Bromo-1-isopropyl-1H-imidazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. This unique structure contributes to its reactivity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.
Target Interactions
- Enzymatic Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their catalytic activity.
- Receptor Modulation : It may also act on various receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition at low concentrations |
Escherichia coli | Moderate inhibition |
Pseudomonas aeruginosa | Variable efficacy |
In vitro studies have highlighted its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various pathways, including:
- Cell Cycle Arrest : The compound interferes with cell cycle progression.
- Apoptotic Pathways Activation : It activates caspases leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Research :
-
Mechanistic Insights :
- Further research explored the biochemical pathways affected by this compound, revealing its influence on key signaling cascades involved in inflammation and cell survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound shows good solubility in polar solvents, which may enhance its bioavailability.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, but detailed metabolic pathways remain to be fully elucidated.
- Excretion : The elimination half-life and excretion routes are yet to be characterized comprehensively.
Properties
IUPAC Name |
5-bromo-1-propan-2-ylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIVEKSFICIMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378632-40-6 | |
Record name | 5-bromo-1-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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